molecular formula C11H13FN2O B12081675 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Cat. No.: B12081675
M. Wt: 208.23 g/mol
InChI Key: XZTJOUVYLBEFBA-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, a fluoro substituent, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the fluoro substituent. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide include:

  • 4-amino-N-cyclopropyl-3-chloro-N-methylbenzamide
  • 4-amino-N-cyclopropyl-3-bromo-N-methylbenzamide
  • 4-amino-N-cyclopropyl-3-iodo-N-methylbenzamide

Compared to these compounds, this compound is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

InChI

InChI=1S/C11H13FN2O/c1-14(8-3-4-8)11(15)7-2-5-10(13)9(12)6-7/h2,5-6,8H,3-4,13H2,1H3

InChI Key

XZTJOUVYLBEFBA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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